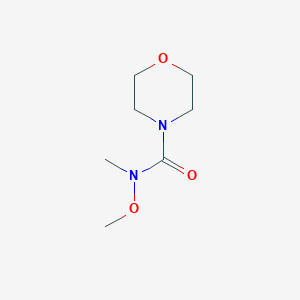![molecular formula C10H8F2N2O B1467000 [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol CAS No. 1423028-38-9](/img/structure/B1467000.png)
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol
Übersicht
Beschreibung
“[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol” is a chemical compound with the molecular formula C10H8F2N2O . It has a molecular weight of 210.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8F2N2O/c11-8-2-1-3-9(12)10(8)14-5-4-7(6-15)13-14/h1-5,15H,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazoles, including compounds like [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol, have been synthesized under various conditions and evaluated for their agrochemical and pharmaceutical activities. These compounds exhibit a range of physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. Their synthesis often involves reactions between hydrazines and chalcone derivatives, and their structures are characterized using NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).
Methane as a Resource
While not directly related to this compound, research on methanotrophs—the bacteria capable of using methane as their sole carbon source—highlights the broader context of carbon utilization in scientific research. Methanotrophs can generate valuable products like single-cell protein, biopolymers, and methanol from methane, showcasing the potential of microbial systems in biotechnological applications and carbon recycling (P. Strong, S. Xie, & W. Clarke, 2015).
Liquid-Phase Methanol Synthesis
Methanol synthesis from CO-rich gas, especially in applications like coal gasification combined cycle power stations, represents an important area of research. Methanol serves as a clean-burning fuel with applications in energy, transport, and as an intermediary in chemical manufacturing. This research area involves exploring catalysts, reaction mechanisms, and the potential for methanol to act as a peaking fuel in power generation (A. Cybulski, 1994).
Hydrogen Production from Methanol
Methanol, as a liquid hydrogen carrier, offers a pathway for producing high purity hydrogen, crucial for the development of a hydrogen-methanol economy. This area of research focuses on catalyst development and reactor technology to improve the efficiency and effectiveness of hydrogen production processes, including methanol steam reforming and partial oxidation (G. García, E. Arriola, Wei-hsin Chen, & M. D. de Luna, 2021).
Methanol as a Chemical Marker in Transformer Oil
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. This application underlines the chemical utility of methanol beyond its traditional roles, offering a novel approach to monitoring and managing transformer health and longevity (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).
Safety and Hazards
Safety data for “[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol” indicates that it may be harmful if swallowed, in contact with skin, or inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[1-(2,6-difluorophenyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-3-9(12)10(8)14-5-4-7(6-15)13-14/h1-5,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHHRWDWBGNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)


![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)

![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)